2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine
Overview
Description
2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperazine moiety, which is further linked to a naphthalene group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Safety and Hazards
The safety data sheets for similar compounds indicate that they may cause skin and eye irritation, respiratory irritation, and are very toxic to aquatic life with long-lasting effects . It’s important to handle these compounds with care, using appropriate personal protective equipment, and to avoid release to the environment.
Future Directions
The future directions for research on “2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine” and similar compounds could include further exploration of their synthesis, chemical properties, and biological activities . There is also interest in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .
Preparation Methods
The synthesis of 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and naphthalene intermediates. One common synthetic route includes the following steps:
Formation of Naphthalen-2-ylmethyl-piperazine: This intermediate is synthesized by reacting naphthalene-2-carbaldehyde with piperazine in the presence of a suitable catalyst.
Coupling with Pyrimidine: The naphthalen-2-ylmethyl-piperazine is then coupled with a pyrimidine derivative under controlled conditions to form the final product.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques .
Chemical Reactions Analysis
2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine stands out due to its unique structural features and diverse applications. Similar compounds include:
- 4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}phenol
- 2-(4-(Naphthalen-2-ylmethyl)piperazin-1-yl)pyridin-3-ol
These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the pyrimidine ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-5-18-14-16(6-7-17(18)4-1)15-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,14H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLZLHIISCSIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353748 | |
Record name | 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57987-78-7 | |
Record name | 2-[4-(2-Naphthalenylmethyl)-1-piperazinyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57987-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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